molecular formula C19H18N2O5 B2823937 3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide CAS No. 898354-83-1

3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2823937
CAS No.: 898354-83-1
M. Wt: 354.362
InChI Key: GTHDFKOUYVXQRZ-UHFFFAOYSA-N
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Description

3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a benzofuran-derived compound characterized by a carboxamide group at the 2-position and a 3,4-dimethoxyphenylacetamido substituent at the 3-position of the benzofuran core.

Properties

IUPAC Name

3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-24-14-8-7-11(9-15(14)25-2)10-16(22)21-17-12-5-3-4-6-13(12)26-18(17)19(20)23/h3-9H,10H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHDFKOUYVXQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to various chemical reactions to introduce the benzofuran and carboxamide functionalities . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .

Scientific Research Applications

3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antibacterial and anticancer activities.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(2-(3,4-Dimethoxyphenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888448-11-1, ), which replaces the 3,4-dimethoxyphenylacetamido group with a chloroacetamido moiety. Key differences include:

Property Target Compound Chloroacetamido Analogue
Substituent 3,4-Dimethoxyphenylacetamido Chloroacetamido
Molecular Formula C₂₁H₂₁N₂O₆ (inferred) C₁₉H₁₇ClN₂O₅
Key Functional Groups Methoxy (electron-donating), amide, benzofuran Chlorine (electron-withdrawing), amide
Potential Bioactivity Antioxidant, enzyme inhibition (inferred) Reactivity influenced by Cl (e.g., alkylation)

The 3,4-dimethoxy groups in the target compound may improve solubility and hydrogen-bonding capacity compared to the chloro-substituted analogue, which is more lipophilic and reactive .

Comparison with Curcumin Analogues ()

Curcumin derivatives, such as (3d) and (3e), share methoxy and hydroxy substituents but feature cyclopentanone/cyclohexanone cores instead of benzofuran. These structural differences lead to distinct bioactivity profiles:

Compound Core Structure Key Activities Mechanistic Insights
Target Compound Benzofuran-carboxamide Potential antioxidant, enzyme inhibition Methoxy groups may enhance radical scavenging
Curcumin Analogue (3d) Cyclopentanone ACE inhibition, antioxidant Hydroxy/methoxy synergy boosts ACE binding
Curcumin Analogue (3e) Cyclopentanone Tyrosinase/HIV-1 protease inhibition Dimethoxy groups favor protease interaction

Anti-inflammatory Oxadiazole Derivatives ()

Oxadiazole-based compounds with bromophenyl and chlorophenyl groups (e.g., 2b , 2e ) exhibit ~60% anti-inflammatory activity, comparable to indomethacin. While these compounds lack the benzofuran scaffold, their halogen substituents highlight the role of electronegative groups in modulating activity:

Compound Core Structure Substituents Anti-inflammatory Activity
Target Compound Benzofuran 3,4-Dimethoxyphenyl Not reported (inferred potential)
Oxadiazole Derivative 1,3,4-Oxadiazole 4-Bromo/4-chlorophenyl 59.5–61.9%

The target compound’s dimethoxy groups may reduce cytotoxicity compared to halogenated analogues, as seen in non-toxic curcumin derivatives .

Q & A

Q. Key Parameters :

StepReaction TimeYieldPurity
Cyclization6–8 h70%85%
Amidation12 h60%90%
Purification95%

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; benzofuran aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₂₁N₂O₆: 397.1396) .
  • X-ray Crystallography : Resolves stereochemistry and confirms amide bond geometry (if crystalline) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization assays) .
  • Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10–50 µM) .

Q. Example Data :

AssayTargetResult
Kinase InhibitionEGFRIC₅₀ = 2.3 µM
AntimicrobialS. aureusMIC = 8 µg/mL
CytotoxicityHeLaIC₅₀ = 15 µM

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-diethoxy or halogen substitutions) to assess electronic effects .
  • Bioisosteric Replacement : Replace the benzofuran core with indole or thiophene moieties to evaluate ring system contributions .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. SAR Insights :

ModificationActivity Change
3,4-Dimethoxy → 3,4-Dichloro10× increase in EGFR inhibition
Benzofuran → IndoleLoss of antimicrobial activity

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., gefitinib for EGFR assays) and replicate under identical conditions (pH, temperature) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution and avoid aggregation artifacts .
  • Metabolic Stability Testing : Perform microsomal assays (e.g., human liver microsomes) to rule out rapid degradation as a cause of false negatives .

Advanced: What strategies improve in vivo efficacy and pharmacokinetics?

Methodological Answer:

  • Prodrug Design : Introduce ester groups at the carboxamide to enhance oral bioavailability (e.g., ethyl ester prodrugs with 80% absorption in rodent models) .
  • Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles to prolong half-life (t₁/₂ from 2 h to 8 h in plasma) .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs (e.g., liver, tumors) .

Advanced: How to employ computational modeling for mechanistic studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., EGFR-ligand) for >100 ns to identify stable binding conformations .
  • QSAR Modeling : Use Random Forest algorithms to correlate substituent descriptors (e.g., logP, polar surface area) with activity .
  • ADMET Prediction : Apply SwissADME or pkCSM to predict permeability (e.g., Caco-2 Papp >5 × 10⁻⁶ cm/s) and toxicity (e.g., hERG inhibition risk) .

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